

Pharmacokinetic Study Design for (+)-Norfenfluramine in Rats: Application Notes and Protocols

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Compound of Interest

Compound Name: (+)-Norfenfluramine hydrochloride

Cat. No.: B580171

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Abstract

This document provides a comprehensive guide for designing and conducting a pharmacokinetic (PK) study of (+)-norfenfluramine in a rat model. It includes detailed protocols for animal handling, drug administration, sample collection, and bioanalytical quantification. Additionally, it presents a summary of known pharmacokinetic parameters in tabular format for easy reference and visual diagrams to illustrate the experimental workflow and the compound's primary signaling pathway.

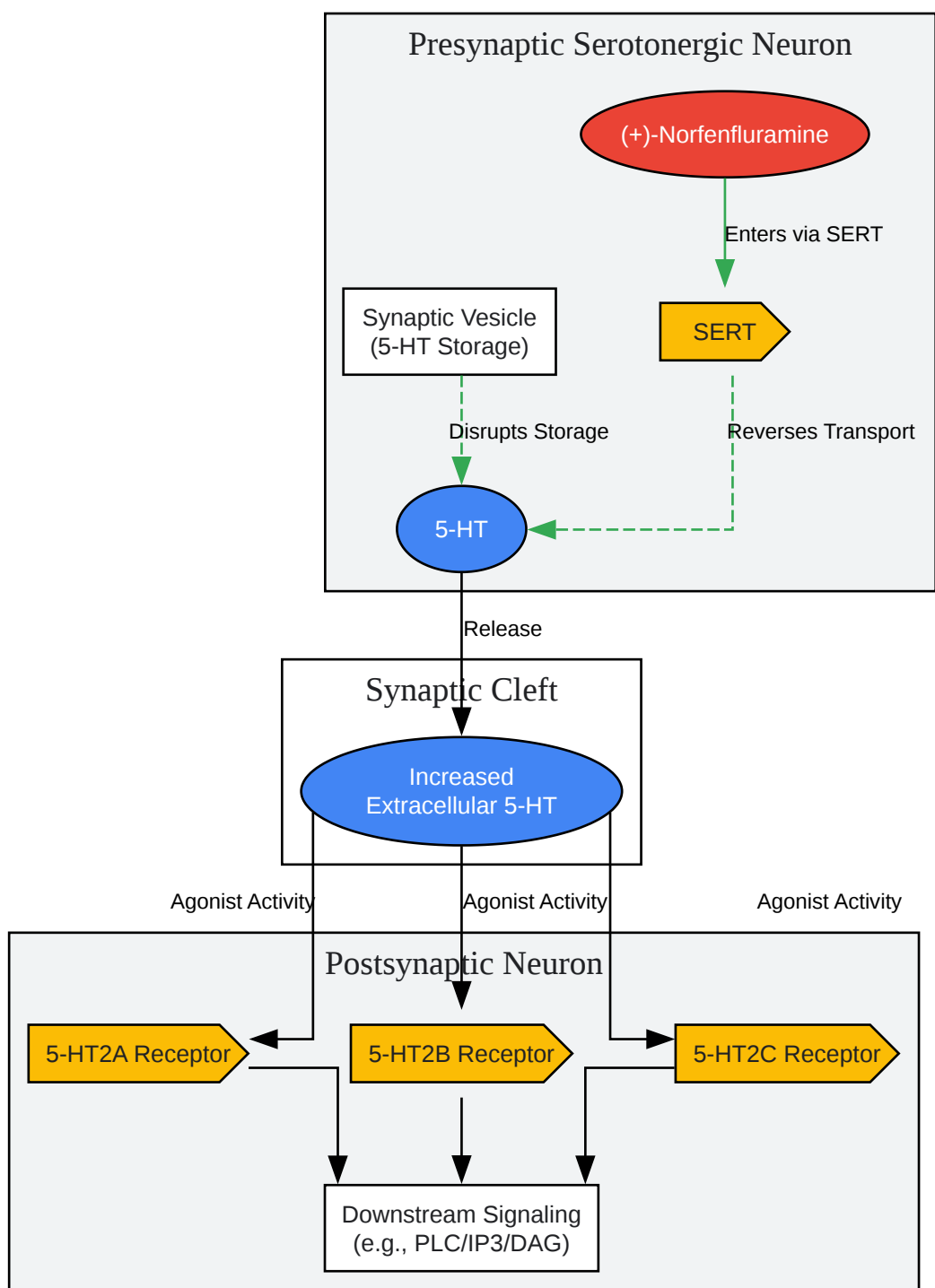
Introduction

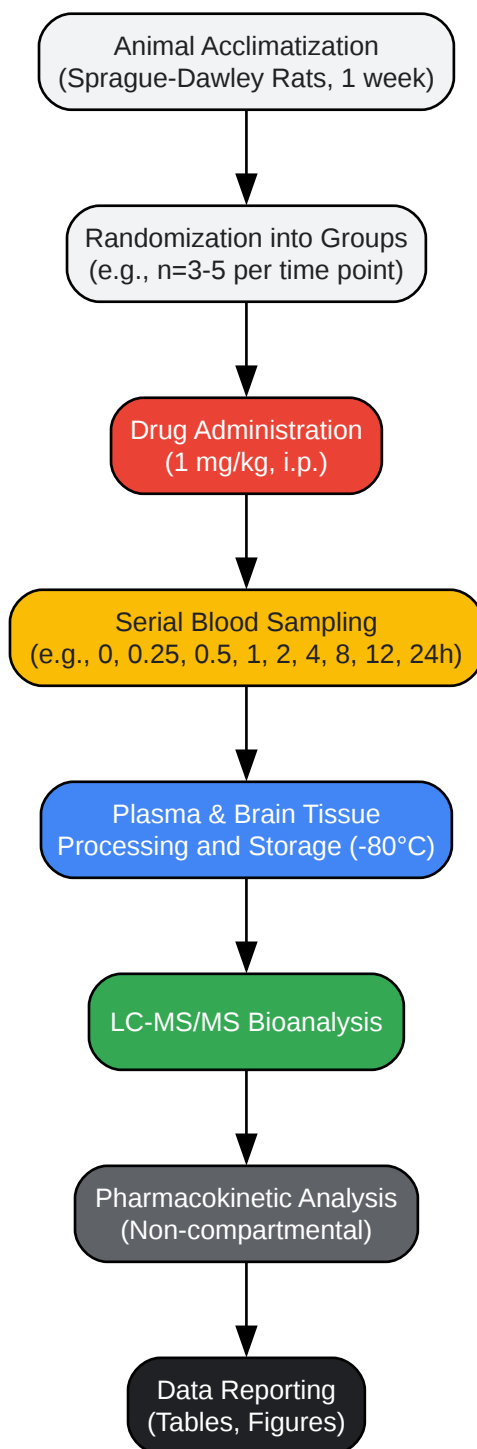
(+)-Norfenfluramine is the primary active metabolite of dexfenfluramine, a serotonergic agent. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for preclinical safety and efficacy assessments. This guide outlines a robust study design for characterizing the pharmacokinetics of (+)-norfenfluramine in Sprague-Dawley rats, a commonly used preclinical model.

Mechanism of Action: Serotonergic Pathway

(+)-Norfenfluramine primarily exerts its effects by modulating the serotonin (5-HT) system. It acts as a potent serotonin-norepinephrine releasing agent and an agonist at several serotonin

receptor subtypes, notably 5-HT_{2a}, 5-HT_{2e}, and 5-HT_{2o} receptors. Its interaction with the serotonin transporter (SERT) is a key aspect of its mechanism, leading to an increase in extracellular serotonin levels.





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